(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
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Overview
Description
(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene is a natural product found in Aspergillus candidus with data available.
Scientific Research Applications
Pheromone Synthesis
A significant application of 1,5-dimethylcycloocta-1Z, 5Z-diene derivatives is in the synthesis of pheromones. Odinokov et al. (2005) developed a method leading to (±)-3,7-dimethylpentadec-2-yl acetate, a racemic analog of the sex pheromone of pine sawflies from the Diprion and Neodiprion genera, using a derivative of 1,5-dimethylcycloocta-1Z, 5Z-diene (Odinokov, Akhmetova, & Savchenko, 2005).
Chemical Synthesis and Reactions
1,5-Dimethylcycloocta-1,5-diene and its derivatives have been used extensively in chemical synthesis. For instance, D’yakonov et al. (2013) demonstrated its application in the synthesis of N-, O-, and Si-containing 1Z,5Z-diene compounds, which are valuable for creating precursors of acetogenins and insect pheromones (D’yakonov, Makarov, Makarova, & Dzhemilev, 2013). Additionally, Haufe et al. (1986) explored electrophilic additions to 1,5-dimethylcycloocta-1,5-diene, leading to syn-8-substituted 1,5-dimethylbicyclo [3.2.1] octanes (Haufe, Wolf, & Schulze, 1986).
Material Science and Catalysis
In the field of material science and catalysis, 1,5-dimethylcycloocta-1,5-diene derivatives have shown potential. For example, Powell (1974) synthesized some 1,5-cyclooctadieneruthenium(II) complexes, demonstrating its utility in creating chelate complexes (Powell, 1974).
Photochemical Studies
In photochemistry, the compound and its derivatives are used to study various photochemical reactions. Kloster-Jensen and Wirz (1975) isolated 1,5-Cyclooctadiyne from polymerized butatriene, which is a derivative of cycloocta-1,5-diene, for studying its reactivity and photolysis products (Kloster-Jensen & Wirz, 1975).
properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6-,14-9- |
InChI Key |
XMRKUJJDDKYUHV-OMQMMEOVSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\CC(CC1)C(=C)C)/C |
SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Canonical SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
synonyms |
germacrene A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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